molecular formula C23H22N4O2 B2863017 N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide CAS No. 953149-17-2

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide

Cat. No.: B2863017
CAS No.: 953149-17-2
M. Wt: 386.455
InChI Key: BLNJJHZAJNCPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide is a chemical compound for research and development applications. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, known for its potential to interact with various biological targets . This specific analogue features a methoxy-substituted imidazo[1,2-b]pyridazine core linked to a 2-phenylbutanamide group, a structure that may be of interest in the design of kinase inhibitors or in the investigation of treatments for parasitic diseases . Related compounds based on the imidazo[1,2-b]pyridazine structure have been explored for a range of biological activities. For instance, some derivatives function as potent pan-inhibitors of BCR-ABL kinase, a target in leukemia research , while others containing a nitroimidazole moiety have demonstrated sub-nanomolar in vitro activity against protozoan parasites like Giardia lamblia . Additionally, certain imidazo[1,2-b]pyridazine compounds have been developed and patented as ligands for GABA receptors, indicating potential applications in neuroscience research for conditions such as anxiety and sleep disorders . Researchers may find this compound valuable as a building block or intermediate for further chemical exploration . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-3-19(16-8-5-4-6-9-16)23(28)24-18-11-7-10-17(14-18)20-15-27-21(25-20)12-13-22(26-27)29-2/h4-15,19H,3H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNJJHZAJNCPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-b]pyridazine core combined with various aromatic groups, enhancing its solubility and potential interactions with biological targets. Its molecular formula is C21H22N4OC_{21}H_{22}N_4O, with a molecular weight of approximately 350.43 g/mol.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis . The minimum inhibitory concentrations (MIC) for related compounds have been reported between 0.63 to 1.26 mM, suggesting a strong potential for therapeutic applications against tuberculosis and other pathogens .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure FeaturesMIC (μg/mL)
3-Methoxyimidazo[1,2-b]pyridazineMethoxy group at C3; phenyl substituent1 - 4
N-benzyl-2,6-dimethylimidazo[1,2-b]pyridazineDimethyl substitution; benzyl group17.9
This compoundCore structure with phenylbutanamideTBD

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. The imidazo[1,2-b]pyridazine core may bind to active sites of enzymes, inhibiting their activity and modulating cellular pathways involved in signal transduction .

Structure-Activity Relationship (SAR)

SAR studies have shown that modifications to the imidazo[1,2-b]pyridazine scaffold can significantly influence biological activity. For instance, the presence of methoxy groups at specific positions has been linked to enhanced antimicrobial properties. Variations in substituents on the phenyl moiety also affect potency against pathogens .

Table 2: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
C2PhenylIncreased activity against Mtb
C3MethoxyEnhanced solubility and potency
C6HeteroatomVaries; sulfur and nitrogen linkages preferred

Case Studies

A study focusing on a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives found that compounds with specific substitutions exhibited potent activity against Mycobacterium tuberculosis in vitro. The most effective compounds included a phenyl group bearing fluoro substituents at C2 and a methoxy function at C3 .

Another investigation into the central nervous system activities of similar compounds highlighted their potential as therapeutic agents for neurological disorders. The study emphasized the importance of structural modifications in enhancing bioactivity .

Comparison with Similar Compounds

Imidazo[1,2-b]pyridazine Derivatives

  • Ponatinib (AP24534): A clinically approved kinase inhibitor with a 6-aryl-substituted imidazo[1,2-b]pyridazine core. Ponatinib’s structure includes a terminal acetylene and methylpiperazine group, enhancing its binding to Bcr-Abl kinase.
  • Such methods could be applied to the target compound to assess binding affinity or stability .

Table 1: Structural Comparison of Imidazo-Pyridazine Derivatives

Compound Core Structure Key Substituents Biological Target
Target Compound Imidazo[1,2-b]pyridazine 6-methoxy, phenylbutanamide Likely kinase inhibitor
Ponatinib Imidazo[1,2-b]pyridazine 6-aryl, acetylene, methylpiperazine Bcr-Abl kinase
Imidazo[1,2-a]pyrimidine-Schiff Imidazo[1,2-a]pyrimidine Thiophen-2-ylmethylene, phenyl Unreported

Pharmacological and Physicochemical Properties

  • Solubility and Bioavailability: The methoxy group in the target compound may enhance solubility compared to ponatinib’s hydrophobic acetylene group.
  • Target Selectivity : Ponatinib’s methylpiperazine group contributes to its broad kinase inhibition (e.g., FGFR, VEGFR). The absence of this group in the target compound might narrow its target spectrum.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide, and how can yield be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core Formation : Construct the imidazo[1,2-b]pyridazine core via cyclization of pyridazine derivatives with α-haloketones or aldehydes under reflux conditions (e.g., using DMF or acetonitrile as solvents) .

Substitution : Introduce methoxy groups at position 6 of the pyridazine ring using nucleophilic aromatic substitution (e.g., NaOCH₃ in methanol at 70°C) .

Coupling : Attach the phenylbutanamide moiety via amide bond formation, often employing coupling agents like HBTU or DCC in anhydrous dichloromethane .

  • Optimization : Yield improvements (≥70%) are achieved by controlling reaction time, temperature, and stoichiometric ratios. Purity is verified via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound's structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substituents on the imidazo[1,2-b]pyridazine core and phenylbutanamide linkage .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • HPLC : Assesses purity (>95%) and identifies byproducts from incomplete coupling or side reactions .

Advanced Research Questions

Q. How can contradictory data on this compound's efficacy across cancer cell lines be systematically addressed?

  • Methodological Answer :

  • Dose-Response Studies : Perform IC₅₀ assays in triplicate across cell lines (e.g., MCF-7, A549) to establish reproducibility .
  • Mechanistic Profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to identify off-target effects or selectivity for pathways like mTOR or RET .
  • Metabolic Stability Tests : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to rule out pharmacokinetic variability .
    • Case Study : A 2025 study resolved discrepancies in breast vs. lung cancer efficacy by identifying differential expression of target kinases (e.g., AKT1 vs. RET) .

Q. What computational strategies enhance the understanding of this compound's target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinase domains (e.g., RET or mTOR), prioritizing residues critical for hydrogen bonding (e.g., methoxy groups with Lys or Asp) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the target protein .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., trifluoromethyl vs. methoxy) with activity to guide structural optimization .

Q. What in vivo models are appropriate for evaluating pharmacokinetic and toxicity profiles?

  • Methodological Answer :

  • Rodent Models : Administer doses (10–100 mg/kg) via oral gavage or IV to measure bioavailability, half-life (t₁/₂), and tissue distribution (LC-MS/MS analysis) .
  • Toxicology Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 28 days to identify organ-specific toxicity .
  • BBB Penetration : Assess brain-plasma ratios in mice to determine CNS accessibility, critical for neuro-oncology applications .

Data Contradiction Analysis

Q. How should researchers interpret variability in reported solubility and stability data?

  • Methodological Answer :

  • Solubility : Test in multiple solvents (e.g., DMSO, PBS) under standardized conditions (25°C, pH 7.4). Discrepancies often arise from impurities or hydration states .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Instability in acidic conditions (e.g., gastric pH) may explain oral bioavailability issues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.